Furalaxyl

Catalog No.
S528552
CAS No.
57646-30-7
M.F
C17H19NO4
M. Wt
301.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furalaxyl

CAS Number

57646-30-7

Product Name

Furalaxyl

IUPAC Name

methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3

InChI Key

CIEXPHRYOLIQQD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Furalaxyl; A5430; A-5430; A 5430

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2

The exact mass of the compound Furalaxyl is 301.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. It belongs to the ontological category of furans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Furalaxyl (CAS 57646-30-7) is a systemic phenylamide (acylalanine) fungicide historically utilized to control Oomycete pathogens such as Phytophthora and Pythium. Structurally distinguished from the widely used metalaxyl by its 2-furanylcarbonyl group, furalaxyl exhibits distinct physicochemical properties, including elevated lipophilicity and significantly reduced aqueous solubility . In modern procurement contexts, high-purity furalaxyl is primarily sourced as an analytical reference standard for pesticide residue monitoring, chiral chromatography method development, and comparative environmental fate studies . Its specific degradation pathways and sorption characteristics make it an indispensable target analyte for laboratories validating multi-residue LC-MS/MS workflows.

Substituting furalaxyl with the more ubiquitous in-class benchmark, metalaxyl, fundamentally compromises the integrity of environmental modeling and analytical calibration. Because furalaxyl possesses a significantly higher octanol-water partition coefficient (LogP ~3.10) and lower water solubility, it exhibits distinct soil sorption coefficients (Kd) and leaching behaviors . Furthermore, furalaxyl demonstrates specific enantioselective degradation kinetics in agricultural soils; using metalaxyl as a surrogate in chiral LC-MS/MS calibration will result in inaccurate retention time mapping, incorrect recovery rate calculations during solid-phase extraction (SPE), and flawed persistence modeling [1].

Aqueous Solubility and Leaching Potential

Furalaxyl exhibits an aqueous solubility of 230 mg/L at 20 °C, which is drastically lower than that of its primary in-class comparator, metalaxyl, which exceeds 7,000 mg/L . This substantial difference dictates its behavior in soil columns, where furalaxyl demonstrates higher retention and lower breakthrough volume compared to highly mobile acylalanines [1].

Evidence DimensionAqueous Solubility (20 °C)
Target Compound Data230 mg/L
Comparator Or BaselineMetalaxyl (>7,000 mg/L)
Quantified Difference>30-fold lower aqueous solubility for furalaxyl
ConditionsStandard aqueous solubility assay at 20 °C

Guides the selection of appropriate extraction solvents for analytical stock solutions and informs groundwater leaching risk assessments.

Enantioselective Soil Degradation Kinetics

In agricultural soils, furalaxyl undergoes pronounced enantioselective degradation. The R-enantiomer degrades significantly faster (half-life 11.4–34.7 days) than the S-enantiomer (half-life 19.3–49.5 days)[1]. Compared to benalaxyl, which degrades more slowly (up to 57.8 days) and with less enantioselectivity, furalaxyl provides a more dynamic model for chiral dissipation studies[1].

Evidence DimensionSoil Degradation Half-Life (t1/2)
Target Compound Data11.4–34.7 days (R-furalaxyl) vs 19.3–49.5 days (S-furalaxyl)
Comparator Or BaselineBenalaxyl (20.4–53.3 days for R; 27.7–57.8 days for S)
Quantified DifferenceFuralaxyl exhibits a shorter half-life and a more pronounced enantioselective degradation gap.
ConditionsSoil dissipation experiments following first-order kinetics (R2 > 0.96)

Essential for laboratories developing chiral HPLC-MS/MS methods to monitor enantiomeric shifts in pesticide residues over time.

Lipophilicity and Solid-Phase Extraction (SPE) Compatibility

Furalaxyl possesses an XLogP3 value of approximately 3.10, indicating moderate-to-high lipophilicity. This contrasts with metalaxyl (LogP ~1.75), meaning furalaxyl partitions much more readily into organic phases. During multi-residue extraction using C18 or Primary Secondary Amine (PSA) sorbents, furalaxyl requires optimized elution solvent ratios (e.g., higher non-polar solvent fractions) to ensure maximum recovery [1].

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP ~ 3.10
Comparator Or BaselineMetalaxyl (LogP ~ 1.75)
Quantified DifferenceFuralaxyl is significantly more lipophilic.
ConditionsStandard LogP calculation/measurement

Dictates the selection of solid-phase extraction (SPE) cartridges and elution gradients for accurate LC-MS/MS quantification.

Chiral LC-MS/MS Method Calibration

Due to its distinct enantioselective degradation kinetics (with the R-enantiomer degrading faster than the S-enantiomer), furalaxyl is the preferred reference standard for calibrating chiral high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) systems used in environmental monitoring[1].

Comparative Environmental Fate and Leaching Studies

Furalaxyl's specific aqueous solubility (230 mg/L) and elevated lipophilicity make it an ideal comparative benchmark against highly mobile acylalanines like metalaxyl. It is utilized in soil column breakthrough assays to model moderate-mobility pesticide leaching in agricultural hydrogeology .

Multi-Residue Pesticide Extraction Optimization

Because of its higher LogP relative to mainstream analogs, furalaxyl is procured as a target analyte to validate the recovery efficiency of solid-phase extraction (SPE) protocols, ensuring that moderately non-polar residues are adequately captured by C18 or PSA sorbents [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

301.13140809 Da

Monoisotopic Mass

301.13140809 Da

Heavy Atom Count

22

LogP

2.61 (LogP)

Appearance

Solid powder

Melting Point

70.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9OY703A81O

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

5.25e-07 mmHg

Pictograms

Irritant

Irritant

Other CAS

57646-30-7

Wikipedia

Furalaxyl

Use Classification

Agrochemicals -> Fungicides

Dates

Last modified: 08-15-2023
1: Sulimma L, Bullach A, Kusari S, Lamshöft M, Zühlke S, Spiteller M. Enantioselective degradation of the chiral fungicides metalaxyl and furalaxyl by Brevibacillus brevis. Chirality. 2013 Jun;25(6):336-40. doi: 10.1002/chir.22158. PubMed PMID: 23716265.
2: Qin F, Gao Y, Guo B, Xu P, Li J, Wang H. Enantioselective acute toxicity effects and bioaccumulation of furalaxyl in the earthworm (Eisenia foetida). Chirality. 2014 Jun;26(6):307-12. doi: 10.1002/chir.22323. Epub 2014 Apr 28. PubMed PMID: 24771637.
3: Qin F, Gao YX, Guo BY, Xu P, Li JZ, Wang HL. Environmental behavior of benalaxyl and furalaxyl enantiomers in agricultural soils. J Environ Sci Health B. 2014;49(10):738-46. doi: 10.1080/03601234.2014.929482. PubMed PMID: 25065825.
4: Iesce MR, Cermola F, Graziano ML, Montella S, Di Gioia L, Isidori M. Sensitized photooxygenation of the fungicide furalaxyl. Environ Sci Pollut Res Int. 2004;11(4):222-6. PubMed PMID: 15341311.
5: Zhang H, Wang X, Jin L, Qian M, Wang X, Xu H, Qi P, Wang Q, Wang M. Enantioselective determination of acylamino acid fungicides in vegetables and fruits by chiral liquid chromatography coupled with tandem mass spectrometry. J Sep Sci. 2012 Aug;35(15):1869-76. doi: 10.1002/jssc.201200063. Epub 2012 Jul 2. PubMed PMID: 22753298.
6: Jia W, Chu X, Zhang F. Multiresidue pesticide analysis in nutraceuticals from green tea extracts by comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry. J Chromatogr A. 2015 May 22;1395:160-6. doi: 10.1016/j.chroma.2015.03.071. Epub 2015 Apr 1. PubMed PMID: 25865796.
7: Yin J, Gao Y, Zhu F, Hao W, Xu Q, Wang H, Guo B. Enantiomerization and stereoselectivity in bioaccumulation of furalaxyl in Tenebrio molitor larvae. Ecotoxicol Environ Saf. 2017 Jul 22;145:244-249. doi: 10.1016/j.ecoenv.2017.07.041. [Epub ahead of print] PubMed PMID: 28743065.
8: Baggiani C, Baravalle P, Giraudi G, Tozzi C. Molecularly imprinted solid-phase extraction method for the high-performance liquid chromatographic analysis of fungicide pyrimethanil in wine. J Chromatogr A. 2007 Feb 9;1141(2):158-64. Epub 2006 Dec 18. PubMed PMID: 17178127.
9: Yin J, Zhu F, Hao W, Xu Q, Chang J, Wang H, Guo B. Acylamino acid chiral fungicides on toxiciepigenetics in lambda DNA methylation. Food Chem Toxicol. 2017 Apr 26. pii: S0278-6915(17)30215-6. doi: 10.1016/j.fct.2017.04.038. [Epub ahead of print] PubMed PMID: 28456568.
10: Patel K, Fussell RJ, Goodall DM, Keely BJ. Analysis of pesticide residues in
11: Huang CH, Stone AT. Hydrolysis of naptalam and structurally related amides: inhibition by dissolved metal ions and metal (hydr)oxide surfaces. J Agric Food Chem. 1999 Oct;47(10):4425-34. PubMed PMID: 10552829.
12: Albert-García JR, Icardo MC, Calatayud JM. Analytical strategy photodegradation/chemiluminescence/continuous-flow multicommutation methodology for the determination of the herbicide Propanil. Talanta. 2006 May 15;69(3):608-14. doi: 10.1016/j.talanta.2005.10.044. Epub 2005 Dec 15. PubMed PMID: 18970611.

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